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For researchers, scientists, and drug development professionals, accurately determining the

encapsulation efficiency (EE) of liposomal formulations is a critical step in preclinical

development. This guide provides a comparative overview of common methods for determining

the EE of liposomes formulated with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (16:0 DAP or

DPPC), a widely used phospholipid in drug delivery systems.

Encapsulation efficiency is a key parameter that quantifies the percentage of the initial drug

that is successfully entrapped within the liposomes. It is a critical quality attribute that

influences the therapeutic efficacy and toxicity of the formulation. The choice of method for

determining EE depends on several factors, including the physicochemical properties of the

encapsulated drug (e.g., hydrophilicity, charge), the liposome characteristics, and the available

instrumentation.

Comparison of Common Methods for Encapsulation
Efficiency Determination
Several techniques are available to separate the unencapsulated (free) drug from the

liposome-encapsulated drug, which is the first and most crucial step in determining EE.[1] Once

separated, the amount of drug in each fraction can be quantified using a suitable analytical

method, such as high-performance liquid chromatography (HPLC) or UV-Vis

spectrophotometry.[1][2] The encapsulation efficiency is then calculated using the following

formula:
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EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100[2]

Below is a comparison of the most frequently employed separation techniques.
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Method
Principle of

Separation
Advantages Disadvantages

Typical

Performance for

DPPC

Liposomes

Ultracentrifugatio

n

Difference in

sedimentation

coefficient

between

liposomes and

free drug

molecules.

Simple, rapid,

and suitable for a

wide range of

liposome sizes.

Potential for

liposome pellet

to be not fully

separated from

the supernatant,

drug leakage due

to high

centrifugal

forces.[3][4]

Encapsulation

efficiencies of

over 90% have

been reported for

certain drugs in

DPPC

liposomes.[5]

Centrifugal

Ultrafiltration

Size exclusion

using a semi-

permeable

membrane with a

specific

molecular weight

cut-off (MWCO).

Relatively fast,

can be

performed at

controlled

temperatures.

Potential for drug

adsorption to the

filter membrane,

membrane

clogging, and

liposome

deformation or

rupture under

pressure.[6]

Considered a

robust method,

with studies

showing it can

outperform other

techniques like

centrifugation

and dialysis in

certain

applications.[7]

Size Exclusion

Chromatography

(SEC)

Separation

based on the

differential

elution of

molecules of

varying sizes

through a porous

gel matrix.

High resolution,

can effectively

separate

liposomes from

smaller free drug

molecules.

Can be time-

consuming,

potential for drug

leakage due to

dilution, and

interaction with

the column

matrix.

A reliable method

for obtaining

accurate EE

values.

Dialysis Diffusion of free

drug molecules

across a semi-

permeable

Gentle method

that minimizes

physical stress

on liposomes.

Time-consuming,

potential for

incomplete

removal of free

Commonly used,

with reported

encapsulation

efficiencies

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://patents.google.com/patent/CN102980963B/en
https://patents.google.com/patent/CN102980963A/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC8150985/
https://pubs.rsc.org/en/content/articlelanding/2021/nr/d0nr08693b
https://www.researchgate.net/publication/226652143_Rapid_separation_of_liposomes_using_ultrafiltration
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855651?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


membrane

based on a

concentration

gradient.

drug, and drug

leakage from

liposomes during

the extended

dialysis period.[8]

varying widely

depending on the

drug and

liposome

composition.

Experimental Protocols
Below are detailed protocols for the most common methods used to determine the

encapsulation efficiency of liposomal formulations.

Sample Preparation: Take a known volume of the liposome suspension.

Centrifugation: Place the sample in an ultracentrifuge tube and centrifuge at a high speed

(e.g., 100,000 x g) for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g.,

4°C).

Separation: Carefully collect the supernatant, which contains the unencapsulated drug.

Quantification of Free Drug: Measure the concentration of the drug in the supernatant using

a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

Quantification of Total Drug: To determine the total drug concentration, disrupt a known

volume of the original liposome suspension using a suitable solvent (e.g., methanol or Triton

X-100) to release the encapsulated drug.[9] Measure the drug concentration in the lysed

sample.

Calculation: Calculate the encapsulation efficiency using the formula provided above.

Device Preparation: Select a centrifugal ultrafiltration device with a molecular weight cut-off

(MWCO) that is low enough to retain the liposomes while allowing the free drug to pass

through (e.g., 10-100 kDa). Pre-condition the device according to the manufacturer's

instructions to minimize non-specific drug binding.

Sample Loading: Add a known volume of the liposome suspension to the sample reservoir of

the ultrafiltration device.
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Centrifugation: Centrifuge the device at a moderate speed (e.g., 2,000-5,000 x g) for a

specified time (e.g., 15-30 minutes) at a controlled temperature.

Collection of Filtrate: The filtrate, containing the unencapsulated drug, is collected in the

bottom of the tube.

Quantification of Free Drug: Measure the drug concentration in the filtrate.

Quantification of Total Drug: Determine the total drug concentration in the original liposome

suspension as described in Protocol 1.

Calculation: Calculate the encapsulation efficiency. It is advisable to determine a correction

factor for potential drug loss on the filter device.[6]

Column Preparation: Equilibrate a suitable size exclusion chromatography column (e.g.,

Sephadex G-50 or Sepharose CL-4B) with the same buffer used for the liposome

formulation.

Sample Application: Carefully apply a known volume of the liposome suspension to the top

of the column.

Elution: Elute the sample with the equilibration buffer. Liposomes, being larger, will elute first

in the void volume, while the smaller, free drug molecules will be retained and elute later.

Fraction Collection: Collect fractions of the eluate.

Quantification: Analyze the fractions containing the liposomes (for encapsulated drug) and

the later fractions (for free drug) using an appropriate analytical method. To determine the

encapsulated drug, the liposome-containing fractions need to be lysed first.

Calculation: Calculate the encapsulation efficiency based on the amount of drug in the

liposome fraction relative to the total amount of drug applied to the column.

Dialysis Bag Preparation: Cut a piece of dialysis tubing with an appropriate MWCO and

hydrate it according to the manufacturer's protocol.
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Sample Loading: Load a known volume of the liposome suspension into the dialysis bag and

seal it securely.

Dialysis: Immerse the dialysis bag in a large volume of buffer (the dialysis medium) and stir

gently at a controlled temperature. The dialysis should be carried out for a sufficient duration

to ensure the complete removal of the free drug (e.g., 12-24 hours), with several changes of

the dialysis medium.

Sample Retrieval: After dialysis, retrieve the liposome suspension from the dialysis bag.

Quantification of Encapsulated Drug: Lyse the retrieved liposome suspension and measure

the concentration of the encapsulated drug.

Quantification of Total Drug: Determine the total drug concentration in the original,

undialyzed liposome suspension.

Calculation: Calculate the encapsulation efficiency.

Visualizing the Workflow and Decision-Making
Process
To aid in understanding the experimental workflow and selecting the most appropriate method,

the following diagrams are provided.
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Caption: General workflow for determining liposome encapsulation efficiency.
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Caption: Decision tree for selecting an encapsulation efficiency method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b10855651?utm_src=pdf-body-img
https://www.benchchem.com/product/b10855651?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855651?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. creative-biostructure.com [creative-biostructure.com]

2. Preparation, characterization, and in vitro release study of albendazole-encapsulated
nanosize liposomes - PMC [pmc.ncbi.nlm.nih.gov]

3. CN102980963B - Method for determining drug encapsulation efficiency in liposomes -
Google Patents [patents.google.com]

4. CN102980963A - Method for determining drug encapsulation efficiency in liposomes -
Google Patents [patents.google.com]

5. How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in
Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

6. Is centrifugal ultrafiltration a robust method for determining encapsulation efficiency of
pesticide nanoformulations? - Nanoscale (RSC Publishing) [pubs.rsc.org]

7. researchgate.net [researchgate.net]

8. researchgate.net [researchgate.net]

9. benchchem.com [benchchem.com]

To cite this document: BenchChem. [A Comparative Guide to Determining Encapsulation
Efficiency of 16:0 DAP Liposomes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10855651#methods-to-determine-encapsulation-
efficiency-of-16-0-dap]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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